TCO-PEG2-Sulfo-NHS ester sodium
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Overview
Description
TCO-PEG2-Sulfo-NHS ester sodium: is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. It is widely used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed for targeted protein degradation. The compound is composed of a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG2) chain, and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group. The presence of the sulfo group enhances the water solubility of the compound, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-Sulfo-NHS ester sodium involves several steps:
Formation of TCO-PEG2 Intermediate: The initial step involves the reaction of trans-cyclooctene with polyethylene glycol (PEG2) to form the TCO-PEG2 intermediate.
Activation with Sulfo-NHS: The TCO-PEG2 intermediate is then reacted with sulfo-N-hydroxysuccinimide (Sulfo-NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final TCO-PEG2-Sulfo-NHS ester
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch Synthesis: The compound is synthesized in large batches using automated reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfo-NHS ester group can undergo nucleophilic substitution reactions with primary amines to form stable amide bonds.
Cycloaddition Reactions: The TCO group can participate in [4+2] cycloaddition reactions with tetrazine groups to form stable cycloadducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., lysine residues in proteins) are commonly used. The reaction is typically carried out in aqueous buffer at neutral pH.
Major Products:
Amide Bonds: Formed from the reaction of the sulfo-NHS ester with primary amines.
Cycloadducts: Formed from the reaction of the TCO group with tetrazine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of PROTAC Molecules: TCO-PEG2-Sulfo-NHS ester sodium is used as a linker in the synthesis of PROTAC molecules, which are designed for targeted protein degradation.
Biology:
Bioconjugation: The compound is used for labeling and modifying biomolecules such as proteins and peptides through its reactive sulfo-NHS ester group.
Medicine:
Drug Delivery: The PEG2 chain enhances the solubility and stability of drug molecules, making it suitable for drug delivery applications.
Industry:
Mechanism of Action
Mechanism:
Cycloaddition: The TCO group undergoes [4+2] cycloaddition with tetrazine groups, forming stable cycloadducts.
Molecular Targets and Pathways:
Primary Amines: The sulfo-NHS ester group targets primary amines on biomolecules.
Tetrazine Groups: The TCO group targets tetrazine groups for cycloaddition reactions.
Comparison with Similar Compounds
TCO-PEG2-NHS ester: Similar to TCO-PEG2-Sulfo-NHS ester sodium but lacks the sulfo group, resulting in lower water solubility.
BCN-PEG2-Sulfo-NHS ester: Contains a bicyclononyne (BCN) group instead of the TCO group, offering different reactivity and stability.
Uniqueness:
Water Solubility: The presence of the sulfo group in this compound enhances its water solubility, making it more suitable for aqueous applications.
Bioorthogonal Reactivity: The TCO group provides highly specific and efficient bioorthogonal reactivity with tetrazine groups, making it a valuable tool for bioconjugation and labeling.
Properties
Molecular Formula |
C20H29N2NaO11S |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
sodium;1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C20H30N2O11S.Na/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);/q;+1/p-1/b2-1-; |
InChI Key |
AKXVBIFAIPPXNU-ODZAUARKSA-M |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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